molecular formula C10H13NO5 B14591893 2,3-Dihydroxy-5-methyl-L-tyrosine CAS No. 61201-46-5

2,3-Dihydroxy-5-methyl-L-tyrosine

Cat. No.: B14591893
CAS No.: 61201-46-5
M. Wt: 227.21 g/mol
InChI Key: NTXYPAXCGBAPJQ-LURJTMIESA-N
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Description

2,3-Dihydroxy-5-methyl-L-tyrosine is an organic compound that belongs to the class of amino acids. It is a derivative of tyrosine, which is an aromatic, polar, non-essential amino acid. This compound is characterized by the presence of two hydroxyl groups at the 2 and 3 positions and a methyl group at the 5 position on the benzene ring. The molecular formula of this compound is C10H13NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-5-methyl-L-tyrosine can be achieved through various chemical and biosynthetic methods. One common approach involves the hydroxylation of 5-methyl-L-tyrosine using specific enzymes or chemical catalysts. The reaction conditions typically include the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of metal catalysts like iron or copper.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or fungi are engineered to express the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to achieve high yields and purity of the product. The compound is then extracted and purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-5-methyl-L-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

2,3-Dihydroxy-5-methyl-L-tyrosine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the production of various pharmaceuticals and fine chemicals.

Biology

In biological research, this compound is studied for its role in metabolic pathways and its effects on cellular processes. It is also used as a substrate in enzyme assays to study the activity of specific enzymes involved in amino acid metabolism.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a candidate for the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of food additives, cosmetics, and other consumer products. Its antioxidant properties make it a valuable ingredient in formulations designed to enhance product stability and shelf life.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-5-methyl-L-tyrosine involves its interaction with specific molecular targets and pathways. This compound is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby influencing various physiological processes.

Comparison with Similar Compounds

2,3-Dihydroxy-5-methyl-L-tyrosine can be compared with other similar compounds such as 3,4-dihydroxy-L-phenylalanine (L-DOPA) and 3-hydroxy-5-methyl-L-tyrosine.

Similar Compounds

    3,4-Dihydroxy-L-phenylalanine (L-DOPA): This compound is a well-known precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine. It is used in the treatment of Parkinson’s disease.

    3-Hydroxy-5-methyl-L-tyrosine: This compound is structurally similar to this compound but lacks the hydroxyl group at the 2 position. It is used in various biochemical studies.

Uniqueness

The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

61201-46-5

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

(2S)-2-amino-3-(2,3,4-trihydroxy-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO5/c1-4-2-5(3-6(11)10(15)16)8(13)9(14)7(4)12/h2,6,12-14H,3,11H2,1H3,(H,15,16)/t6-/m0/s1

InChI Key

NTXYPAXCGBAPJQ-LURJTMIESA-N

Isomeric SMILES

CC1=CC(=C(C(=C1O)O)O)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=C(C(=C1O)O)O)CC(C(=O)O)N

Origin of Product

United States

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